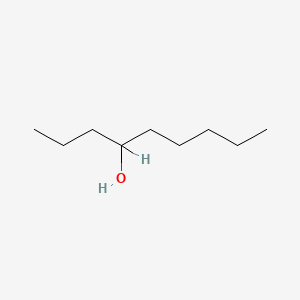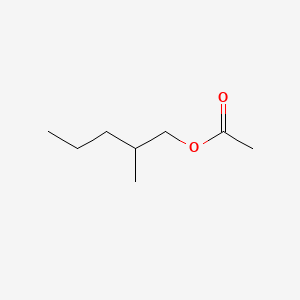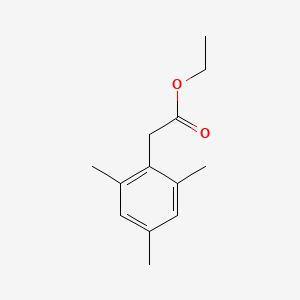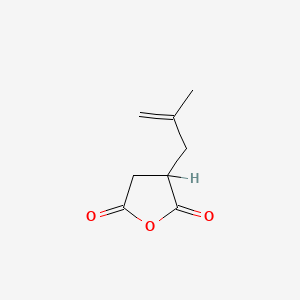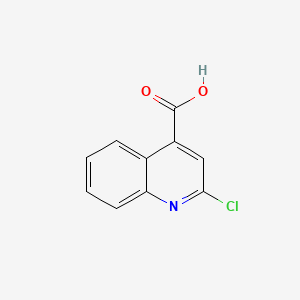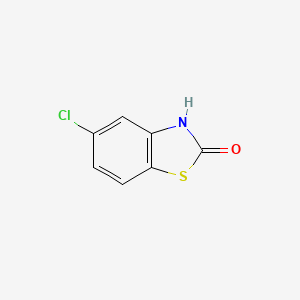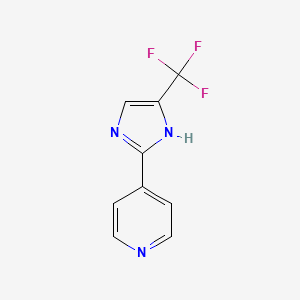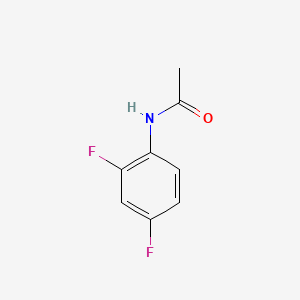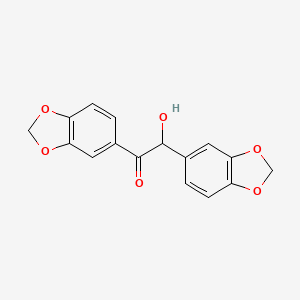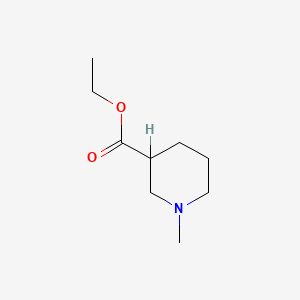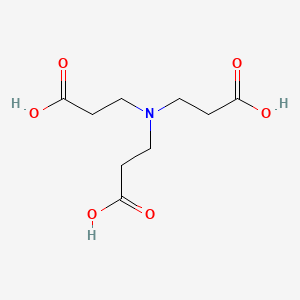
Sulfate de bismuth
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Bismuth (III) sulfate is most commonly produced from the reaction of bismuth (III) nitrate and sulfuric acid: 2 Bi(NO3)3 + 3 H2SO4 → Bi2(SO4)3 + 6 HNO3 . Another polymorph of bismuth (III) sulfate can be produced by the treatment of lithium bismuthate (III) with sulfuric acid .Molecular Structure Analysis
The number of electrons in each of Bismuth’s shells is 2, 8, 18, 32, 18, 5 and its electron configuration is [Xe] 4f 14 5d 10 6s 2 6p 3 . The bismuth atom has a radius of 156 pm and a Van der Waals radius of 207 pm .Chemical Reactions Analysis
Bismuth is hard and brittle, with a reddish cast. It is rather inactive, but will dissolve in nitric acid or hot sulfuric acid . Bismuth (III) sulfate decomposes at 465 °C to Bi2O(SO4)2. If continually heated, it decomposes to various bismuth oxysulfates and at 950 °C it decomposes to bismuth (III) oxide .Physical and Chemical Properties Analysis
Bismuth Sulfate is a moderately water and acid soluble Bismuth source for uses compatible with sulfates . Bismuth (III) sulfate decomposes at 465 °C to Bi2O(SO4)2. If continually heated, it decomposes to various bismuth oxysulfates and at 950 °C it decomposes to bismuth (III) oxide .Applications De Recherche Scientifique
Traitement gastro-intestinal
Les composés à base de bismuth, y compris le sulfate de bismuth, ont été largement utilisés comme médicaments pour le traitement des troubles gastro-intestinaux, notamment la dyspepsie, les ulcères gastriques et les infections à H. pylori .
Activité antibactérienne
Les composés du bismuth ont une activité antibactérienne unique. Ils ont été utilisés en combinaison avec des antibiotiques pour de multiples schémas thérapeutiques et pour surmonter la résistance bactérienne . Ils sont également en cours de développement pour traiter les infections de microbes autres que H. pylori .
Thérapie anticancéreuse
Les composés du bismuth ont montré un potentiel en thérapie anticancéreuse. Certains d'entre eux sont efficaces contre les cellules tumorales . L'application thérapeutique potentielle du bismuth-213 en alpha-thérapie ciblée est également explorée .
Activité antivirale
Les composés du bismuth ont démontré une activité antivirale, étendant leur application médicinale à des traitements potentiels des infections virales .
Administration de médicaments et imagerie biologique
Les nanoparticules à base de bismuth ont été utilisées dans l'administration de médicaments, l'imagerie biologique et le développement de nanoparticules théragnostiques .
Médecine régénérative
Le verre bioactif à base de bismuth, un nouveau matériau prometteur pour une utilisation en génie tissulaire osseux, a été développé pour la médecine régénérative, en particulier pour le génie osseux .
Fabrication de biosenseurs
Les composés à base de bismuth ont été utilisés dans la fabrication de biosenseurs .
Estérification
Le this compound (III) a été utilisé dans l'estérification du thujopsène avec des acides carboxyliques, produisant des esters à 30 % .
Mécanisme D'action
Target of Action
Bismuth-based drugs, including Bismuth Sulfate, have been primarily used to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments . The primary targets of Bismuth Sulfate are therefore the bacteria causing these conditions.
Mode of Action
It is known that bismuth sulfate can inactivate enzymes involved in respiration, such as f1-atpase, and other enzymes, such as urease and alcohol dehydrogenase . It also interferes with a range of Zn 2+ - and Fe 3+ -regulating proteins .
Biochemical Pathways
Bismuth Sulfate affects several biochemical pathways. By inactivating certain enzymes and interfering with metal-regulating proteins, Bismuth Sulfate disrupts the normal functioning of the targeted bacteria, leading to their eradication .
Pharmacokinetics
This means that only a small portion of the ingested Bismuth Sulfate is absorbed into the bloodstream, limiting its systemic effects. The majority of the compound remains in the gastrointestinal tract, where it exerts its primary therapeutic effects .
Result of Action
The result of Bismuth Sulfate’s action is the eradication of the targeted bacteria, leading to the alleviation of symptoms associated with conditions like peptic ulcers and gastritis . By disrupting the normal functioning of the bacteria, Bismuth Sulfate helps to restore the normal balance of the gastrointestinal tract.
Action Environment
The action of Bismuth Sulfate is influenced by various environmental factors. For instance, its solubility and therefore its bioavailability can be affected by the pH of the environment . Furthermore, Bismuth Sulfate decomposes at high temperatures, which can affect its stability and efficacy .
Orientations Futures
Studies of nanosized forms of bismuth (Bi)-containing materials have recently expanded from optical, chemical, electronic, and engineering fields towards biomedicine, as a result of their safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity . Desirable antibacterial effects, bone regeneration potential, and tumor growth suppression under NIR laser radiation are the main biomedical research areas involving BiNPs that have opened up a new paradigm for their future clinical translation .
Propriétés
| { "Design of the Synthesis Pathway": "Bismuth sulfate can be synthesized by reacting bismuth oxide with sulfuric acid.", "Starting Materials": [ "Bismuth oxide", "Sulfuric acid" ], "Reaction": [ "Add bismuth oxide to a reaction vessel", "Slowly add sulfuric acid to the reaction vessel while stirring", "Heat the mixture to 80-90°C and continue stirring for 2-3 hours", "Allow the mixture to cool and filter the resulting bismuth sulfate product", "Wash the product with distilled water to remove any impurities", "Dry the product in an oven at 100°C for several hours" ] } | |
Numéro CAS |
7787-68-0 |
Formule moléculaire |
BiH2O4S |
Poids moléculaire |
307.06 g/mol |
Nom IUPAC |
dibismuth;trisulfate |
InChI |
InChI=1S/Bi.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
Clé InChI |
BLVSOZQAHVWNSE-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Bi+3].[Bi+3] |
SMILES canonique |
OS(=O)(=O)O.[Bi] |
| 34571-00-1 7787-68-0 |
|
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


